2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride
Description
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is known for its unique structural features, which include two methoxyphenyl groups, a methyl group, and a propyl group attached to a piperidine ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Properties
IUPAC Name |
2,6-bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3.ClH/c1-5-14-23(25)15-21(17-6-10-19(26-3)11-7-17)24-22(16(23)2)18-8-12-20(27-4)13-9-18;/h6-13,16,21-22,24-25H,5,14-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWWZUMQHHYEXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CC(NC(C1C)C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride typically involves a multi-step process:
Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring through a cyclization reaction. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of Substituents: The methoxyphenyl, methyl, and propyl groups are introduced through a series of substitution reactions. These reactions often require the use of reagents such as alkyl halides, methoxybenzene, and catalysts to facilitate the substitution.
Hydrochloride Salt Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides, methoxybenzene, and catalysts such as palladium on carbon.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors, enzymes, or ion channels, modulating their activity.
Pathways Involved: It can influence various signaling pathways, leading to changes in cellular functions and physiological responses.
Comparison with Similar Compounds
2,6-Bis(4-methoxyphenyl)-3-methyl-4-propylpiperidin-4-ol;hydrochloride can be compared with other piperidine derivatives:
Similar Compounds: 2,6-Bis(4-methoxyphenyl)-3-methylpiperidine, 2,6-Bis(4-methoxyphenyl)-4-propylpiperidine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
